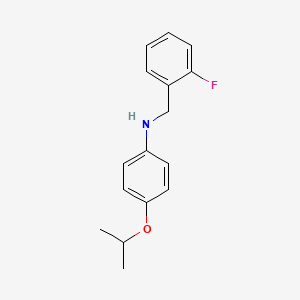
N-(2-Fluorobenzyl)-4-isopropoxyaniline
描述
N-(2-Fluorobenzyl)-4-isopropoxyaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with an isopropoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-4-isopropoxyaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-isopropoxyaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-(2-Fluorobenzyl)-4-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry: N-(2-Fluorobenzyl)-4-isopropoxyaniline is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structural features make it a valuable candidate for developing compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be exploited in various applications, including coatings and polymers.
作用机制
The mechanism of action of N-(2-Fluorobenzyl)-4-isopropoxyaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The isopropoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
相似化合物的比较
- N-(2-Fluorobenzyl)-4-methoxyaniline
- N-(2-Fluorobenzyl)-4-ethoxyaniline
- N-(2-Fluorobenzyl)-4-propoxyaniline
Comparison: N-(2-Fluorobenzyl)-4-isopropoxyaniline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacological profiles and physicochemical properties.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(2)19-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)17/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDFYAKXSDNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


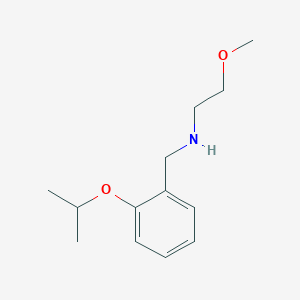
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)
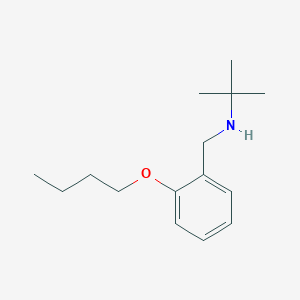
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)
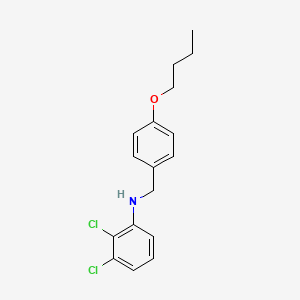
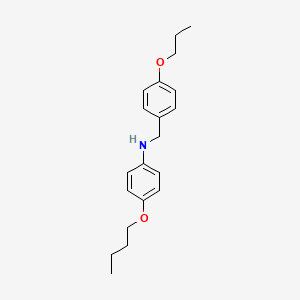
![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)
